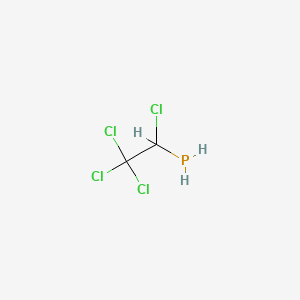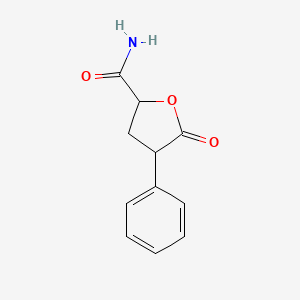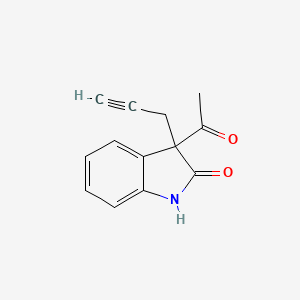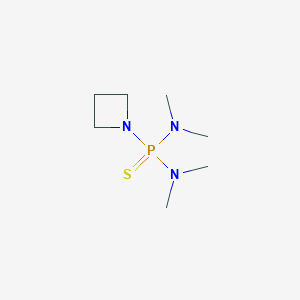
Homodiamantan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homodiamantan is an organic compound that belongs to the class of diamondoids. These compounds are characterized by their cage-like structures, which resemble subunits of the diamond lattice. This compound is known for its unique chemical and physical properties, including high thermal stability, low surface energy, and resistance to oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Homodiamantan can be synthesized through the rearrangement of the tetrahydro-derivative of heptacyclotetradecane (Binor-S) in the gas phase in the presence of hydrogen chloride over a chlorinated platinum-alumina catalyst at 150°C. Alternatively, it can be synthesized in solution using dichloromethane containing aluminum chloride .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Homodiamantan undergoes various chemical reactions, including:
Reduction: Reduction reactions of this compound are less common but can be achieved using specific reducing agents.
Substitution: Chlorination of this compound at 0°C with aluminum chloride-acetyl chloride yields 1- and 4-chlorodiamantane.
Common Reagents and Conditions
Oxidation: Sulfuric acid
Reduction: Specific reducing agents
Substitution: Aluminum chloride, acetyl chloride, chlorosulfonic acid
Major Products Formed
Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol
Substitution: 1- and 4-chlorodiamantane, 1-chloro-isomer
Aplicaciones Científicas De Investigación
Homodiamantan has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other diamondoid compounds and in the study of cage hydrocarbons.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and stability.
Medicine: Explored for its antiviral and antiparkinsonian properties, similar to other adamantane derivatives
Industry: Utilized in the production of high-performance materials, including nanodiamonds and other nanostructures
Mecanismo De Acción
The mechanism of action of homodiamantan in biological systems is not fully understood. it is believed to interact with molecular targets and pathways similar to other adamantane derivatives. For example, it may increase dopamine release in the brain, which is beneficial in the treatment of Parkinson’s disease .
Comparación Con Compuestos Similares
Homodiamantan is unique among diamondoids due to its specific cage structure and chemical properties. Similar compounds include:
Adamantane: Known for its antiviral and antiparkinsonian properties.
Diamantane: Another diamondoid with similar stability and resistance to oxidation.
Tris-homocyclopropenyl cation: A homoaromatic compound with interrupted conjugation but preserved chemical stability.
This compound stands out due to its higher thermal stability and unique applications in various fields.
Propiedades
Fórmula molecular |
C15H22 |
|---|---|
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
pentacyclo[7.4.1.14,13.02,7.06,12]pentadecane |
InChI |
InChI=1S/C15H22/c1-2-10-11-5-9-6-12(10)14-4-8(1)3-13(11)15(14)7-9/h8-15H,1-7H2 |
Clave InChI |
MIBMHZPPEUTZJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3CC4CC2C5CC1CC3C5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)

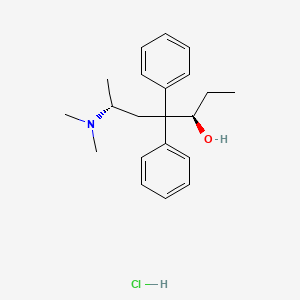
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
